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molecular formula C5H6Cl2N2S B1419434 5-Chlorothiophene-2-carboximidamide hydrochloride CAS No. 202336-16-1

5-Chlorothiophene-2-carboximidamide hydrochloride

Cat. No. B1419434
M. Wt: 197.09 g/mol
InChI Key: SLDDLDBXNDDIFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09221843B2

Procedure details

An 18-mL vial was charged with 5-chlorothiophene-2-carbonitrile (1 g, 7 mmol, 1 eq.), methanol (5 ml), Sodium methoxide (25 w % in methanol, 151 mg, 0.7 mmol, 0.1 eq.) was added. The mixture was stirred at rt for 3 hr. and then ammonium chloride (470 mg, 8.8 mmol, 1.25 eq.) was added. The resulting mixture was stirred at rt for 48 hr. The volatile material was removed under reduced pressure and the residue was treated with ether. The solid was collected by filtration and washed with ether, dried. The crude product (1.42 g) thus obtained contains inorganic salt and was forwarded to the next step without any further purification.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Sodium methoxide
Quantity
151 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
470 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[S:6][C:5]([C:7]#[N:8])=[CH:4][CH:3]=1.C[O-].[Na+].[Cl-].[NH4+:13]>CO>[ClH:1].[Cl:1][C:2]1[S:6][C:5]([C:7]([NH2:13])=[NH:8])=[CH:4][CH:3]=1 |f:1.2,3.4,6.7|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
ClC1=CC=C(S1)C#N
Name
Sodium methoxide
Quantity
151 mg
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
5 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
470 mg
Type
reactant
Smiles
[Cl-].[NH4+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at rt for 3 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
The resulting mixture was stirred at rt for 48 hr
Duration
48 h
CUSTOM
Type
CUSTOM
Details
The volatile material was removed under reduced pressure
ADDITION
Type
ADDITION
Details
the residue was treated with ether
FILTRATION
Type
FILTRATION
Details
The solid was collected by filtration
WASH
Type
WASH
Details
washed with ether
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
Cl.ClC1=CC=C(S1)C(=N)N
Measurements
Type Value Analysis
AMOUNT: MASS 1.42 g
YIELD: CALCULATEDPERCENTYIELD 205.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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